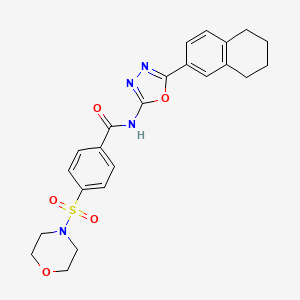

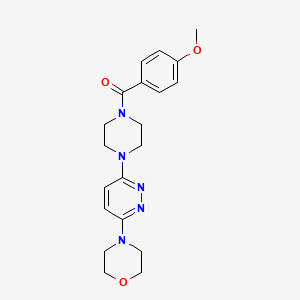

![molecular formula C23H17ClFNO4S B2531668 1-[(2-氯苯基)甲基]-3-(4-氟苯基)磺酰基-6-甲氧基喹啉-4-酮 CAS No. 866810-05-1](/img/structure/B2531668.png)

1-[(2-氯苯基)甲基]-3-(4-氟苯基)磺酰基-6-甲氧基喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The compound contains several functional groups, including a methoxy group, a sulfonyl group, and halogen substituents, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include techniques such as Michael addition, as seen in the synthesis of a related compound, a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . The synthesis process is crucial as it impacts the purity and yield of the final product. The choice of reagents, catalysts, and reaction conditions must be carefully optimized to achieve the desired compound with high selectivity.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for compounds similar to the one . These studies provide detailed information on the molecular geometry, including bond lengths, angles, and the spatial arrangement of the functional groups. The crystal structure can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to their reactive sites. For instance, the presence of a methoxy group can influence the electronic properties of the molecule and its interaction with other chemical species . The sulfonyl group can also play a role in chemical reactivity, particularly in reactions involving nucleophilic substitution. The halogen substituents, such as chlorine and fluorine, can undergo reactions like halogen exchange or facilitate the formation of carbon-halogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, including the compound , are influenced by their molecular structure. These properties can be investigated using spectroscopic methods such as NMR, UV-Vis, and FT-IR . Theoretical calculations, such as density functional theory (DFT), can complement experimental data to predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies . Additionally, the stability of the molecule under various conditions, such as temperature and pH, can be assessed to determine its suitability for different applications .

科学研究应用

合成和生物活性评价

喹啉衍生物,包括与“1-[(2-氯苯基)甲基]-3-(4-氟苯基)磺酰基-6-甲氧基喹啉-4-酮”结构相关的衍生物,因其在药物化学中的潜力而受到广泛研究。这些化合物被合成并评估其各种生物活性,包括抗炎、镇痛和抗癌特性。例如,Farag 等人(2012 年)合成了新型的 4(3H)-喹唑啉酮衍生物,包括那些带有氯苯基和氟苯基基团的衍生物,评估了它们的抗炎和镇痛活性 (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012)。类似地,Chou 等人(2010 年)设计并合成了新型的喹啉-4-酮衍生物作为有效的抗肿瘤剂,证明了对肿瘤细胞系的显着抑制活性 (Chou 等人,2010 年)。

分子结构和反应性研究

喹啉衍生物的分子结构和反应性,包括具有磺酰基和甲氧基的化合物的合成,是旨在了解其化学性质和潜在应用的研究课题。例如,对具有双齿配体的甲氧基氧铼 (V) 配合物(例如喹啉)的研究探讨了它们的合成和反应性,突出了它们在各种反应中的催化能力 (Shan, Ellern, & Espenson, 2002)。

抗菌剂

研究还集中在将喹啉衍生物开发为抗菌剂。新型合成旨在创造出对耐药菌株具有更高疗效的化合物。Hashimoto 等人(2007 年)关于合成异噻唑喹啉酮(一种有效的广谱抗菌剂)的工作例证了这一应用,展示了喹啉衍生物在满足新型抗菌疗法需求方面的潜力 (Hashimoto 等人,2007 年)。

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO4S/c1-30-17-8-11-21-19(12-17)23(27)22(31(28,29)18-9-6-16(25)7-10-18)14-26(21)13-15-4-2-3-5-20(15)24/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEJWHOZHRTHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2531585.png)

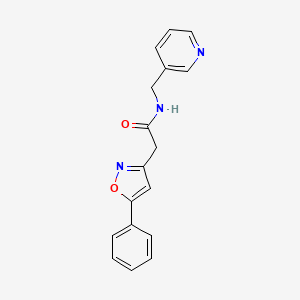

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)

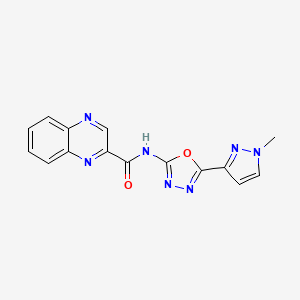

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)

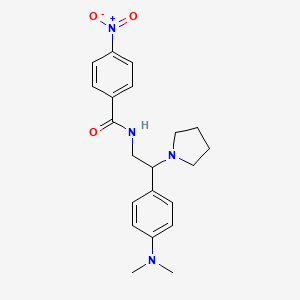

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)